6-phenylbenzo[a]phenazin-5-ol
Overview
Description
6-Phenylbenzo[a]phenazin-5-ol: is a complex organic compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylbenzo[a]phenazin-5-ol typically involves multi-component reactions. One common method is the condensation-Michael addition reactions of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarine in glacial acetic acid under reflux conditions . This method is favored due to its simplicity, availability of starting materials, and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approaches for synthesizing phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene/diphenylamines .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylbenzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenazines with various functional groups .
Scientific Research Applications
6-Phenylbenzo[a]phenazin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-phenylbenzo[a]phenazin-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its broad-spectrum antimicrobial properties.
Benzo[a]phenazine: A structural analog with similar biological activities but different substitution patterns.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Uniqueness: 6-Phenylbenzo[a]phenazin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-phenylbenzo[a]phenazin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)20-21(19(22)14-8-2-1-3-9-14)24-18-13-7-6-12-17(18)23-20/h1-13,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPLOWUGAPCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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